molecular formula C16H12ClFN4O2 B11317703 N-(3-chloro-4-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-(3-chloro-4-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11317703
M. Wt: 346.74 g/mol
InChI Key: MMWBBCLTOGAXSW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide: is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with the pyridine ring: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Attachment of the propanamide group: This is usually done through an amide bond formation reaction, using reagents like HATU or PyBOP.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Optimization of reaction conditions: To maximize yield and purity, parameters such as temperature, solvent choice, and reaction time would be carefully controlled.

    Scale-up processes: Techniques such as continuous flow chemistry might be employed to produce the compound on a larger scale efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in gene expression, protein synthesis, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The specific arrangement of the chloro and fluoro substituents on the phenyl ring, combined with the pyridine and oxadiazole rings, gives this compound unique chemical and physical properties.
  • Reactivity : The presence of different functional groups allows for a wide range of chemical modifications and reactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H12ClFN4O2

Molecular Weight

346.74 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C16H12ClFN4O2/c17-12-8-11(3-4-13(12)18)20-14(23)5-6-15-21-16(22-24-15)10-2-1-7-19-9-10/h1-4,7-9H,5-6H2,(H,20,23)

InChI Key

MMWBBCLTOGAXSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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